molecular formula C20H27ClN4O2 B12913452 2-Amino-5-(3-{[4-(6-chloro-5-oxohexyl)phenyl]amino}propyl)-6-methylpyrimidin-4(1h)-one CAS No. 2499-31-2

2-Amino-5-(3-{[4-(6-chloro-5-oxohexyl)phenyl]amino}propyl)-6-methylpyrimidin-4(1h)-one

Cat. No.: B12913452
CAS No.: 2499-31-2
M. Wt: 390.9 g/mol
InChI Key: YKQOHUMFPYEKJC-UHFFFAOYSA-N
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Description

2-Amino-5-(3-{[4-(6-chloro-5-oxohexyl)phenyl]amino}propyl)-6-methylpyrimidin-4(1h)-one is a complex organic compound with the molecular formula C20H27ClN4O2. It is characterized by a pyrimidinone core substituted with various functional groups, including an amino group, a methyl group, and a chlorinated hexyl chain .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(3-{[4-(6-chloro-5-oxohexyl)phenyl]amino}propyl)-6-methylpyrimidin-4(1h)-one typically involves multi-step organic reactionsThe chlorinated hexyl chain is then attached via a series of coupling reactions, often utilizing palladium-catalyzed cross-coupling techniques such as Suzuki-Miyaura coupling .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(3-{[4-(6-chloro-5-oxohexyl)phenyl]amino}propyl)-6-methylpyrimidin-4(1h)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted pyrimidinones .

Scientific Research Applications

2-Amino-5-(3-{[4-(6-chloro-5-oxohexyl)phenyl]amino}propyl)-6-methylpyrimidin-4(1h)-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-5-(3-{[4-(6-chloro-5-oxohexyl)phenyl]amino}propyl)-6-methylpyrimidin-4(1h)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-5-(3-{[4-(6-chloro-5-oxohexyl)phenyl]amino}propyl)-6-methylpyrimidin-4(1h)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

2499-31-2

Molecular Formula

C20H27ClN4O2

Molecular Weight

390.9 g/mol

IUPAC Name

2-amino-5-[3-[4-(6-chloro-5-oxohexyl)anilino]propyl]-4-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C20H27ClN4O2/c1-14-18(19(27)25-20(22)24-14)7-4-12-23-16-10-8-15(9-11-16)5-2-3-6-17(26)13-21/h8-11,23H,2-7,12-13H2,1H3,(H3,22,24,25,27)

InChI Key

YKQOHUMFPYEKJC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=N1)N)CCCNC2=CC=C(C=C2)CCCCC(=O)CCl

Origin of Product

United States

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